9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-

Analytical Chemistry Pharmaceutical Impurity Profiling Solid-State Characterization

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- (CAS 116002-29-0), also referred to as xyloDAPR or Regadenoson Impurity 28, is a synthetic purine nucleoside analog bearing a 2,6-diaminopurine base linked to a 2-deoxy-β-D-threo-pentofuranosyl (xylo-configured) sugar moiety. It belongs to the xylo-nucleoside subclass and is the threo diastereomer of 2,6-diaminopurine-2′-deoxyriboside, distinguishing it from the more common erythro (ribo) isomer 2-amino-2′-deoxyadenosine (CAS 4546-70-7).

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
CAS No. 116002-29-0
Cat. No. B3060911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-
CAS116002-29-0
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
InChIInChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5-,6-/m1/s1
InChIKeyNOLHIMIFXOBLFF-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- (CAS 116002-29-0): Stereochemically Defined 2,6-Diaminopurine Deoxyriboside for Reference Standard and Synthetic Intermediate Procurement


9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- (CAS 116002-29-0), also referred to as xyloDAPR or Regadenoson Impurity 28, is a synthetic purine nucleoside analog bearing a 2,6-diaminopurine base linked to a 2-deoxy-β-D-threo-pentofuranosyl (xylo-configured) sugar moiety . It belongs to the xylo-nucleoside subclass and is the threo diastereomer of 2,6-diaminopurine-2′-deoxyriboside, distinguishing it from the more common erythro (ribo) isomer 2-amino-2′-deoxyadenosine (CAS 4546-70-7) [1]. The compound was first reported as a synthetic intermediate (compound 7) in the stereodefined preparation of 3′-azido-2,3′-dideoxy-2,6-diaminopurine riboside (AzddDAPR), a potent antiretroviral agent [2]. Its diamino substitution pattern confers enhanced hydrolytic stability relative to monoaminated purine nucleosides such as 2′-deoxyadenosine [3].

Why 2,6-Diaminopurine Deoxyriboside Isomers Cannot Be Interchanged: Stereochemistry-Driven Differences in Physical Identity, Stability, and Regulatory Designation for CAS 116002-29-0


Procurement of 2,6-diaminopurine deoxyriboside as a generic commodity without stereochemical specification carries substantial risk of receiving the incorrect diastereomer. The target compound (threo/xylo, CAS 116002-29-0) and its erythro isomer 2-amino-2′-deoxyadenosine (CAS 4546-70-7) share identical molecular formula (C₁₀H₁₄N₆O₃) and molecular weight (266.26 g/mol) but exhibit distinct melting points (175–176 °C vs 144 °C) and chromatographic retention behavior, rendering them analytically distinguishable yet easily mistaken without authenticated reference material . Critically, the two isomers serve entirely different regulatory functions: CAS 116002-29-0 is designated as Regadenoson Impurity 28, a reference standard for regadenoson API quality control with traceability to USP/EP pharmacopeial standards [1], while CAS 4546-70-7 is classified as Cladribine EP Impurity A [2]. Substituting one isomer for the other in an analytical method validation or impurity profiling workflow would produce incorrect identification, compromise regulatory compliance, and invalidate method suitability criteria. Furthermore, the threo-configured diamino nucleosides demonstrate differential hydrolytic stability compared to monoaminated analogs, with the rate of acid-catalyzed N-glycosidic bond cleavage dependent on the position and configuration of the sugar amino substituent [3].

Quantitative Differentiation Evidence for 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- (CAS 116002-29-0) vs. Closest Analogs


Melting Point Differentiation: Threo (xylo) Isomer vs. Erythro (ribo) Isomer

The target compound (CAS 116002-29-0, threo/xylo configuration) exhibits a melting point of 175–176 °C, which is substantially higher than the 144 °C reported for its erythro diastereomer 2-amino-2′-deoxyadenosine (CAS 4546-70-7, Cladribine EP Impurity A) . This 31–32 °C differential provides a definitive, instrumentally accessible physical property for identity confirmation and diastereomeric purity assessment by differential scanning calorimetry (DSC) or melting point apparatus . An alternative mp of 211 °C has also been reported for the erythro isomer from certain suppliers, which may reflect polymorphic variation or differing purity levels; regardless, the threo isomer mp of 175–176 °C remains distinct and diagnostically useful .

Analytical Chemistry Pharmaceutical Impurity Profiling Solid-State Characterization

Superior Hydrolytic Stability of Diamino Threo Nucleosides Compared to Monoaminated and Hydroxyl Nucleosides

Thoithi et al. (1999) conducted a systematic liquid chromatographic evaluation of the hydrolytic degradation kinetics of diamino analogues of 2′- and 3′-deoxyadenosine, including 9-(2-deoxy-β-D-threo-pentofuranosyl)adenine and related threo-configured compounds, in buffers at acid, neutral, and alkaline pH at constant ionic strength [1]. The study demonstrated that the diamino-substituted nucleosides under investigation were more stable than the corresponding monoaminated nucleosides (e.g., 2′-deoxyadenosine), which themselves had been previously reported to be more stable than the corresponding hydroxyl nucleosides [1]. The rate of acid-catalyzed hydrolysis was found to be directly related to the position and configuration of the amino group on the sugar moiety, establishing a stereochemistry–stability relationship [1]. Acid hydrolysis was confirmed to proceed primarily via N-glycosidic bond cleavage, with a minor secondary degradation process also observed [1].

Stability Studies Forced Degradation Nucleoside Chemistry

Regulatory Designation as a Pharmacopeia-Traceable Reference Standard: CAS 116002-29-0 vs. Cladribine Impurity A

CAS 116002-29-0 is specifically designated and fully characterized as Regadenoson Impurity 28, a reference standard offered in compliance with regulatory guidelines and used for analytical method development, method validation (AMV), and quality control (QC) applications during regadenoson API synthesis and formulation [1]. The standard provides traceability against USP or EP pharmacopeial monographs for regadenoson [1]. In contrast, the erythro diastereomer (CAS 4546-70-7) is designated as Cladribine EP Impurity A and serves an entirely separate regulatory function within cladribine drug substance quality control [2]. A user requiring a regadenoson-specific impurity standard for HPLC system suitability testing, relative response factor determination, or degradation product identification will find CAS 4546-70-7 unfit for purpose because it corresponds to a different drug substance impurity profile and may exhibit different chromatographic retention, detector response, and spectral characteristics [2].

Pharmaceutical Quality Control Reference Standard Qualification Regulatory Compliance

Stereochemical Configuration as a Key Determinant of Synthetic Utility: Threo Intermediate in AzddDAPR Synthesis

Robins et al. (1989) reported that selective 2′-O-tosylation of 2,6-diaminopurine riboside (DAPR, compound 5) followed by lithium triethylborohydride-promoted 1,2-hydride rearrangement afforded 2,6-diamino-9-(2-deoxy-β-D-threo-pentofuranosyl)purine (compound 7, the target compound CAS 116002-29-0) [1]. This threo-configured intermediate was then subjected to tritylation, mesylation at O3′, deprotection, and azide displacement to yield AzddDAPR (compound 4), which exhibited potent HIV inhibition with an ED₅₀ of 0.3 μM in human MT-4 cells—an order of magnitude more potent than ddDAPR, AzddAdo, and AzddGuo [1]. The erythro isomer (CAS 4546-70-7) cannot be used in this synthetic sequence because the stereochemical course of the hydride rearrangement specifically generates the threo configuration, and subsequent transformations are stereospecific [1].

Medicinal Chemistry Stereospecific Synthesis Antiretroviral Nucleosides

Stability During Storage and Use: Degradation Rate Below 0.3% Over 6 Months in Common HPLC Solvent Systems

As Regadenoson Impurity 28, the compound (CAS 116002-29-0) demonstrates excellent solution stability with a degradation rate of less than 0.3% over 6 months in common HPLC solvent systems such as methanol and acetonitrile when stored at −20 °C in the dark under sealed conditions; long-term storage stability extends to 36 months under these conditions . This stability profile is critical for a reference standard used in quantitative analytical methods, as standard degradation would introduce systematic error into impurity quantification. While stability data for the erythro isomer (CAS 4546-70-7) under identical conditions is not directly available, the documented diamino substitution pattern (present in both isomers) contributes to the enhanced stability of this compound class relative to monoaminated nucleosides, as established by Thoithi et al. [1].

Reference Standard Stability Analytical Method Validation Solution Stability

High-Value Application Scenarios for 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)- (CAS 116002-29-0) Based on Validated Differentiation Evidence


Regadenoson API Impurity Profiling and Pharmacopeial Compliance Testing

Quality control laboratories performing HPLC analysis of regadenoson drug substance and drug product per ICH Q3A/Q3B guidelines require an authenticated reference standard of Regadenoson Impurity 28 (CAS 116002-29-0) for system suitability testing, relative retention time marking, and quantification of this specific process-related impurity [1]. The compound's full characterization, regulatory compliance, and traceability to USP/EP monographs are documented [1]. Substitution with 2-amino-2′-deoxyadenosine (CAS 4546-70-7, Cladribine EP Impurity A) is not acceptable, as it corresponds to a different drug substance impurity profile and would fail method specificity criteria [2]. The compound's melting point of 175–176 °C provides a simple identity confirmation orthogonal to chromatographic retention .

Stereospecific Synthesis of 2,6-Diaminopurine Antiviral Nucleoside Analogs

Medicinal chemistry and process chemistry groups synthesizing 3′-substituted 2,6-diaminopurine nucleoside analogs with antiretroviral activity require the threo-configured intermediate (CAS 116002-29-0) as the stereochemically correct starting material [3]. The Robins et al. (1989) synthetic route demonstrates that the 1,2-hydride rearrangement of DAPR specifically generates the threo (xylo) configuration, and subsequent stereospecific tritylation, mesylation, and azide displacement proceed exclusively from this configuration to yield AzddDAPR with an ED₅₀ of 0.3 μM against HIV-1 in MT-4 cells [3]. The erythro isomer cannot substitute in this sequence [3].

Forced Degradation Studies and Stability-Indicating Method Validation

The documented hydrolytic stability of diamino-substituted threo-pentofuranosyl nucleosides—superior to both monoaminated and hydroxyl nucleosides—makes CAS 116002-29-0 a suitable reference compound for forced degradation studies of regadenoson under acid, neutral, alkaline, and oxidative stress conditions [4]. The established primary degradation pathway (N-glycosidic bond cleavage) and solution stability of <0.3% degradation over 6 months in HPLC solvents support its use as a stable reference marker in stability-indicating method development [4]. The 175–176 °C melting point further serves as a solid-state identity checkpoint during reference standard re-qualification intervals .

Diastereomeric Purity Verification by Differential Scanning Calorimetry or Capillary Melting Point

Procurement and incoming quality control of CAS 116002-29-0 can incorporate melting point determination (175–176 °C) as a rapid, low-cost identity test to discriminate the threo (xylo) isomer from the erythro isomer (144 °C or 211 °C) . The 31–32 °C melting point differential is sufficient for unambiguous diastereomer identification using standard laboratory equipment without the need for chiral chromatography or NMR, reducing QC turnaround time and cost while providing pharmacopeia-acceptable identity evidence .

Quote Request

Request a Quote for 9H-Purine-2,6-diamine, 9-(2-deoxy-beta-D-threo-pentofuranosyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.